![molecular formula C17H14N8OS B2588435 N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1251649-67-8](/img/structure/B2588435.png)
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridazine ring, a phenyl ring, and a thiadiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. These structures can have significant effects on the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amine group (-NH2) could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water.Scientific Research Applications
Antibacterial and Antimicrobial Activity
This compound, like many imidazole derivatives, has been shown to possess significant antibacterial and antimicrobial potential. The presence of the imidazole ring, which is known for its role in various biological processes, contributes to this activity. Researchers have synthesized similar structures to test against various bacterial strains, finding them effective in inhibiting growth and proliferation .
Antitubercular Potential
Compounds with a similar structural framework have demonstrated potent antitubercular activity against Mycobacterium tuberculosis. The specific interactions with bacterial proteins and enzymes contribute to their efficacy in combating tuberculosis, which remains a significant global health challenge .
Anticancer Research
The structural analogs of this compound have been explored for their potential in anticancer therapy. Their ability to interfere with cell signaling pathways and induce apoptosis in cancer cells makes them valuable candidates for further drug development and cancer research .
Neuroprotective Effects
Research on related compounds has indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. By modulating enzymes like acetylcholinesterase, these compounds may help in managing conditions like Alzheimer’s disease .
Oxidative Stress Reduction
The compound’s framework suggests it may have antioxidant properties, helping to mitigate oxidative stress—a condition linked to various chronic diseases. By scavenging free radicals, it could play a role in preventing cellular damage .
Enzyme Inhibition
Due to the presence of the thiadiazole moiety, the compound may act as an enzyme inhibitor, affecting processes such as DNA replication or protein synthesis. This property is particularly useful in designing drugs that target specific enzymes in pathogens or cancer cells .
Anti-inflammatory Properties
Compounds with similar structures have been reported to exhibit anti-inflammatory properties. They can potentially inhibit the production of pro-inflammatory cytokines, providing a therapeutic effect in conditions like arthritis .
Drug Development and Synthesis
Lastly, the compound’s unique structure makes it a valuable synthon in the development of new drugs. Its versatility allows for the creation of various derivatives with enhanced pharmacological properties, tailored for specific therapeutic applications .
Future Directions
properties
IUPAC Name |
4-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8OS/c1-11-16(27-24-21-11)17(26)20-13-5-3-12(4-6-13)19-14-7-8-15(23-22-14)25-10-2-9-18-25/h2-10H,1H3,(H,19,22)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIFUCDELYJKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
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